molecular formula C13H19F2O5P B2397315 [(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate CAS No. 191014-14-9

[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate

Cat. No.: B2397315
CAS No.: 191014-14-9
M. Wt: 324.261
InChI Key: MCTVDRZLISTTQI-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate is a chemical compound with the molecular formula C₁₃H₁₉F₂O₅P and a molecular weight of 324.26 g/mol . This compound is characterized by the presence of two fluorine atoms, a methoxyphenyl group, and a diethyl phosphate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate typically involves the reaction of 2,2-difluoro-1-(4-methoxyphenyl)ethanol with diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of [(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor of certain enzymes. The compound can also interact with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-hydroxyphenyl)ethyl diethyl phosphate
  • 2,2-Difluoro-1-(4-methylphenyl)ethyl diethyl phosphate
  • 2,2-Difluoro-1-(4-chlorophenyl)ethyl diethyl phosphate

Uniqueness

[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential as a research tool in various scientific fields .

Properties

IUPAC Name

[(1R)-2,2-difluoro-1-(4-methoxyphenyl)ethyl] diethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F2O5P/c1-4-18-21(16,19-5-2)20-12(13(14)15)10-6-8-11(17-3)9-7-10/h6-9,12-13H,4-5H2,1-3H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTVDRZLISTTQI-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC(C1=CC=C(C=C1)OC)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(OCC)O[C@H](C1=CC=C(C=C1)OC)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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